1-(7-Methoxynaphthalen-1-yl)ethan-1-one
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Overview
Description
1-(7-Methoxynaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . It is a derivative of naphthalene, featuring a methoxy group at the 7-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Methoxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(7-Methoxynaphthalen-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(7-Methoxynaphthalen-1-yl)ethanamine: Similar structure but with an amine group instead of an ethanone group.
1-(7-Methoxynaphthalen-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
Uniqueness
1-(7-Methoxynaphthalen-1-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy and ethanone groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)12-5-3-4-10-6-7-11(15-2)8-13(10)12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENUCKDZBSUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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